rac N,O-Diacetyl Pseudoephedrine
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Overview
Description
Mechanism of Action
Mode of Action
As an analog of pseudoephedrine, (1S,2S)-N,O-Diacetylpseudoephedrine may interact with its targets in a similar manner. Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . This agonism of adrenergic receptors produces vasoconstriction, which is used as a decongestant .
Pharmacokinetics
Pseudoephedrine is known to have a bioavailability of approximately 100% , suggesting that it is well-absorbed in the body. It is metabolized in the liver and excreted primarily through the kidneys .
Result of Action
Based on its structural similarity to pseudoephedrine, it may cause vasoconstriction, leading to a reduction in tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac N,O-Diacetyl Pseudoephedrine typically involves the acetylation of (1S,2S)-2-[methylamino]-1-phenylpropan-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac N,O-Diacetyl Pseudoephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols.
Scientific Research Applications
rac N,O-Diacetyl Pseudoephedrine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives are known for their biological potential, including anticancer and antimicrobial activities.
Uniqueness
rac N,O-Diacetyl Pseudoephedrine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activities. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3/t10-,14+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISCLSGXBAXBTJ-IINYFYTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344433 |
Source
|
Record name | N,O-Diacetylpseudoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144032-36-0 |
Source
|
Record name | N,O-Diacetylpseudoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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